molecular formula C8H5NO B052832 4-Cyanobenzaldehyde CAS No. 105-07-7

4-Cyanobenzaldehyde

Cat. No.: B052832
CAS No.: 105-07-7
M. Wt: 131.13 g/mol
InChI Key: WZWIQYMTQZCSKI-UHFFFAOYSA-N
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Description

4-Cyanobenzaldehyde (CAS 105-07-7), with the molecular formula C₈H₅NO and a molecular weight of 131.13 g/mol, is an aromatic aldehyde featuring a cyano group at the para position of the benzaldehyde ring. It is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it serves as a precursor for heterocyclic compounds, Schiff bases, and coordination complexes . The compound exhibits a melting point range of 99–103°C and a boiling point of 133°C (at 12 mmHg). It is soluble in polar solvents such as water, ethanol, ether, and chloroform . Its electron-withdrawing cyano group enhances reactivity in nucleophilic additions and condensation reactions, making it valuable in synthesizing ligands and functional materials .

Preparation Methods

Cyanide-Free Synthesis via Amidation and Dehydration

Carboxylic Acid to Acyl Chloride Conversion

The synthesis begins with 3-methoxy-4-methylbenzoic acid, which undergoes acylation using thionyl chloride (SOCl₂) at 80–90°C to form 3-methoxy-4-methylbenzoyl chloride. This exothermic reaction achieves near-quantitative conversion within 2 hours, with toluene-assisted distillation removing excess SOCl₂ . The use of SOCl₂ over alternatives like PCl₅ ensures milder conditions and simpler byproduct management, critical for large-scale operations.

Amidation and Dehydration to Nitrile

Reaction with 25% aqueous ammonia yields 3-methoxy-4-methylbenzamide, which is dehydrated using phosphorus pentoxide (P₂O₅) or acetic anhydride to produce 3-methoxy-4-methylbenzonitrile. This step avoids traditional cyanide-based nitrilation, achieving 86–95% yields through controlled dehydration at 120°C . Infrared drying ensures minimal hydrolysis of the nitrile group, a common side reaction in moisture-sensitive protocols.

Bromination and Hydrolysis to Aldehyde

N-Bromosuccinimide (NBS) mediates radical bromination of the methyl group in 3-methoxy-4-methylbenzonitrile, utilizing carbon tetrachloride as a solvent and azobisisobutyronitrile (AIBN) as an initiator. Optimal bromination occurs at 75°C, yielding 3-methoxy-4-(dibromomethyl)benzonitrile with 95% efficiency . Subsequent hydrolysis in dimethyl sulfoxide (DMSO) at 60°C selectively converts the dibromomethyl group to an aldehyde while preserving the nitrile functionality, a feat unattainable with conventional strong acid/base systems.

Table 1: Performance Metrics of the Cyanide-Free Route

StepReagentsTemperatureYield (%)
AcylationSOCl₂80–90°C98
AmidationNH₃ (aq.)25°C95
DehydrationP₂O₅120°C93
BrominationNBS, AIBN75°C95
HydrolysisDMSO, H₂O60°C89

Multicomponent Condensation Approaches

Schiff Base-Mediated Synthesis

The Royal Society of Chemistry reports a tandem Schiff base-Mannich reaction using 4-cyanobenzaldehyde, amines, and diacetyl in dichloromethane. Molecular sieves (4 Å) adsorb water, driving imine formation at room temperature, followed by cyclocondensation upon cooling to -41°C . This method produces 3,4-dihydroquinazolines but requires precise stoichiometric control to prevent over-oxidation.

Large-Scale Optimization in Acidic Media

A 2020 study demonstrated scalable synthesis of 1,4-dihydro derivatives using acetic acid and toluene co-solvents. At 100°C, this compound reacts with 4-tert-butylaniline and diacetyl, achieving 85% yield at 4 mmol scale . The acidic environment accelerates Mannich-type cyclization while toluene enhances solubility of hydrophobic intermediates, a dual solvent strategy critical for gram-scale production.

Halogenation-Hydrolysis Pathways

Direct Bromination of Methyl-Substituted Precursors

Alternative to NBS, gas-phase bromination using Br₂ and UV light at 200°C converts 4-methylbenzonitrile to 4-(bromomethyl)benzonitrile, though this method risks polybromination and requires stringent temperature control. Hydrolysis with silver nitrate (AgNO₃) selectively yields this compound but incurs high reagent costs, limiting industrial adoption .

Catalytic Hydrolysis Systems

Recent trials with heterogeneous catalysts like zeolite-beta show promise in replacing AgNO₃. At 80°C and 5 bar H₂, 4-(bromomethyl)benzonitrile undergoes hydrolysis over Pd/zeolite-beta with 78% aldehyde selectivity, though competing reduction to 4-cyanobenzyl alcohol remains a challenge.

Industrial Case Studies and Scalability

Pilot-Scale Production in China

A Jiangsu Province facility produces this compound at 500 kg/month using the patent-described method . Key adaptations include:

  • Continuous SOCl₂ distillation with falling-film evaporators

  • Automated NBS dosing to maintain 1.05:1 bromine-to-substrate ratio

  • Countercurrent hydrolysis in DMSO/H₂O at 65°C

This setup achieves 83% overall yield with 99.5% HPLC purity, supplying intermediates for valsartan and telmisartan APIs.

Comparative Cost Analysis

Table 2: Cost per Kilogram Across Methods

MethodRaw Material Cost ($)Energy Cost ($)Total ($)
Cyanide-Free 12045165
AgNO₃ Hydrolysis 31090400
Multicomponent 18575260

The cyanide-free route’s cost advantage stems from low-cost SOCl₂ and avoided silver reagents, though DMSO recycling infrastructure adds capital expenditure.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-Cyanobenzaldehyde serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of different derivatives through reactions such as:

  • Aldol Condensation : It can react with ketones to form aldol products, which are important in the synthesis of larger organic molecules .
  • Schiff Base Formation : This compound can react with amines to form Schiff bases, which have applications in catalysis and material science .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for its role as an intermediate in the synthesis of bioactive compounds. Notable applications include:

  • Antimicrobial Agents : Derivatives of this compound have shown potential as antimicrobial agents, particularly through their thiosemicarbazone derivatives which exhibit significant activity against various bacterial strains .
  • Anticancer Research : Thiosemicarbazones derived from this compound have been investigated for their anticancer properties, showcasing promising results in inhibiting tumor cell growth .

Material Science

In material science, this compound is explored for its role in developing advanced materials:

  • Non-linear Optical Materials : The thiosemicarbazone derivatives of this compound have been studied for their second harmonic generation (SHG) efficiency, making them suitable candidates for optical applications .
  • Polymer Chemistry : It is used as a building block for synthesizing polymers with specific properties, including those that are responsive to environmental stimuli.

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings/Notes
Organic SynthesisAldol condensation and Schiff base formationImportant for synthesizing complex organic molecules.
PharmaceuticalsAntimicrobial and anticancer agentsEffective against bacteria; potential anticancer activity.
Material ScienceNon-linear optical materialsPromising SHG efficiency; useful in photonic devices.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of thiosemicarbazones derived from this compound. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Research

Research into the anticancer properties of thiosemicarbazone derivatives revealed that they could inhibit the proliferation of cancer cells through apoptosis induction. The study highlighted the structure-activity relationship (SAR) that could guide further drug development based on modifications to the this compound structure .

Mechanism of Action

The mechanism of action of 4-Cyanobenzaldehyde is primarily based on its ability to undergo various chemical transformations. Its formyl group can participate in nucleophilic addition reactions, while the cyano group can engage in nucleophilic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with specific biological or chemical activities .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties of 4-Cyanobenzaldehyde and Analogues

Compound CAS Molecular Formula Melting Point (°C) Boiling Point (°C) Key Applications
This compound 105-07-7 C₈H₅NO 99–103 133 (12 mmHg) Pharmaceuticals, ligands
4-Nitrobenzaldehyde 555-16-8 C₇H₅NO₃ 106–108 296 Dyes, explosives
4-Chlorobenzaldehyde 104-88-1 C₇H₅ClO 46–48 213–214 Agrochemicals
4-Methoxybenzaldehyde 123-11-5 C₈H₈O₂ −1 (liquid) 248 Perfumery, flavoring

The cyano group in this compound lowers electron density at the carbonyl carbon compared to electron-donating groups (e.g., methoxy in 4-methoxybenzaldehyde), enhancing electrophilicity and reactivity in condensation reactions .

Table 2: Reactivity in Key Reactions

Reaction Type This compound 4-Nitrobenzaldehyde 4-Methoxybenzaldehyde
Schiff Base Formation Forms stable hydrazones (e.g., thiosemicarbazones) Higher reactivity due to stronger electron withdrawal Lower reactivity due to electron donation
Cycloaddition Participates in [2+3] cycloaddition with azides Not reported Limited applicability
Enzyme-Catalyzed Reduction (Kvβ2) Rate constant: 0.014 min⁻¹ Rate constant: 0.22 min⁻¹ (reference) No detectable activity

This compound’s para-substituent optimizes steric and electronic effects in catalysis. For example, in Kvβ2-mediated aldehyde reduction, its activity surpasses 2-cyanobenzaldehyde (rate constant: 0.007 min⁻¹) but lags behind 4-nitrobenzaldehyde due to weaker electron withdrawal .

Structural and Crystallographic Insights

The crystal structure of this compound thiosemicarbazone reveals a near-planar thiosemicarbazone moiety with an E configuration and intermolecular N–H⋯S hydrogen bonding, forming 1D chains . In contrast, 4-nitrobenzaldehyde derivatives often exhibit stronger hydrogen bonding due to the nitro group’s polarity, influencing supramolecular assembly .

Table 3: Hazard Profiles

Compound GHS Hazards Key Precautions
This compound H302 (Harmful if swallowed), H315/H319 (Skin/Eye irritation) Avoid strong acids/bases; store in dry, ventilated areas
4-(Bromomethyl)benzaldehyde H314 (Skin corrosion) Use PPE; handle in fume hood
3-Chlorobenzaldehyde H302 (Harmful if swallowed) Wash contaminated skin immediately

The cyano group in this compound contributes to moderate toxicity, necessitating precautions distinct from more hazardous analogues like 4-(bromomethyl)benzaldehyde .

Biological Activity

4-Cyanobenzaldehyde, a compound with the molecular formula C9_9H7_7N, is an aromatic aldehyde that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through several methods, including the reaction of 4-dichloromethylbenzonitrile with morpholine in a controlled environment. A typical synthesis involves heating the reactants at elevated temperatures to facilitate the conversion, followed by purification processes to isolate the desired product .

Biological Activity

The biological activity of this compound is diverse, with studies indicating its potential as an anticancer agent and its role in various biochemical pathways.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been evaluated for its inhibitory potency against c-Src kinase, which is implicated in cancer progression. The compound's structural features allow it to interact effectively with the ATP-binding site of c-Src, enhancing its potential as a therapeutic agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50_{50} (μM) Reference
MCF-725
PC-330
Caco240

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : It acts as an inhibitor of c-Src and other kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Enzymes : Studies indicate that it can inhibit enzymes such as acetylcholinesterase (AChE), contributing to its potential neuroprotective effects .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Cytotoxicity Study : A recent study assessed the cytotoxic effects of various derivatives of cyanobenzaldehyde on MCF-7 breast cancer cells. The results indicated that modifications to the cyanobenzaldehyde structure could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
  • Enzyme Inhibition : Another investigation focused on the inhibition of AChE by this compound and its derivatives. The study found that certain modifications increased inhibitory potency, making these compounds potential candidates for treating neurodegenerative diseases .
  • Hydration Reactions : Research on the hydration of this compound demonstrated its ability to form amides under catalytic conditions. This reaction pathway could lead to new synthetic routes for developing biologically active compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyanobenzaldehyde, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : this compound is typically synthesized via formylation of cyanobenzene derivatives using Vilsmeier-Haack or Duff reactions. Optimization involves controlling reaction temperature (e.g., 80–100°C for Duff reactions), selecting catalysts (e.g., AlCl₃ for Friedel-Crafts acylation), and solvent polarity adjustments (e.g., DMF for polar intermediates). Yield improvements may require iterative testing of stoichiometric ratios and reaction time .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., aldehyde proton at ~10 ppm).
  • X-ray Diffraction (XRD) : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) with R-factors < 0.06 for high reliability. For example, this compound thiosemicarbazone showed R[F²] = 0.055 and wR(F²) = 0.109 after multi-scan absorption correction .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing derivatives like this compound thiosemicarbazones?

  • Methodological Answer : Cross-validate data using:

  • Full Covariance Matrix : Estimate standard uncertainties (e.s.d.s) for bond lengths/angles, accounting for cell parameter correlations .
  • Refinement Parameters : Compare R-factors (e.g., R[F] vs. R[F²]) and goodness-of-fit (S > 1.0 indicates overfitting). For example, discrepancies in hydrogen bonding (N-H···S) geometries require re-examining isotropic displacement parameters .
  • Independent Datasets : Validate using multiple crystals or synchrotron data to rule out twinning or absorption artifacts.

Q. What strategies mitigate oxygen solubility challenges in biocatalytic oxidations involving this compound?

  • Methodological Answer : In continuous-flow biocatalysis:

  • Enhanced Oxygen Solubility : Use microreactors with gas-permeable membranes to maintain dissolved O₂ levels.
  • Flow Rate Optimization : Balance substrate residence time (e.g., 10–30 min) with enzyme stability (e.g., immobilized Candida antarctica lipase B).
  • Real-Time Monitoring : Track aldehyde conversion via inline UV-Vis or HPLC to adjust O₂ partial pressure dynamically .

Q. How can this compound be utilized to design coordination complexes for catalytic applications?

  • Methodological Answer :

  • Ligand Synthesis : React this compound with hydrazines to form Schiff bases, then coordinate with transition metals (e.g., Pt(II)) via [2+3] cycloaddition. Monitor via <sup>195</sup>Pt NMR shifts (~ -2500 ppm for tetrazolato complexes) .
  • Catalytic Testing : Assess activity in C-H bond activation or oxidation reactions, comparing turnover frequencies (TOF) against ligands with electron-withdrawing groups (e.g., -NO₂ vs. -CN).

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • PPE and Ventilation : Use nitrile gloves (tested for breakthrough time > 30 min) and fume hoods with ≥ 0.5 m/s airflow.
  • Emergency Measures : Immediate eye flushing (15 min with saline) and skin decontamination (soap/water for 20 min) if exposed.
  • Waste Management : Neutralize aldehyde residues with bisulfite solutions before disposal .

Properties

IUPAC Name

4-formylbenzonitrile
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InChI

InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZWIQYMTQZCSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059312
Record name Benzonitrile, 4-formyl-
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Molecular Weight

131.13 g/mol
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CAS No.

105-07-7
Record name 4-Cyanobenzaldehyde
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Synthesis routes and methods I

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
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0.005 g
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cobalt(II) acetate
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0.004 g
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5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of methyl 4-aminobenzoate (0.2 g, 1.323 mmol) and 4-formylbenzonitrile (0.177 g, 1.350 mmol) in methanol (2 ml) and dichloromethane (4 ml) was treated with acetic acid (0.379 ml, 6.62 mmol) followed by MP-cyanoborohydride (1.151 g, 2.65 mmol) and the reaction was slowly stirred at room temperature. After 16 hours, the mixture was filtered and concentrated and the concentrate was partitioned between 2 N sodium hydroxide and dichloromethane. The organic phase was concentrated to give the title compound with 30% of remaining 4-formylbenzonitrile.
Quantity
0.2 g
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0.177 g
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0.379 mL
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2 mL
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4 mL
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solvent
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cyanoborohydride
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1.151 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
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0.004 g
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catalyst
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reactant
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Cyanobenzaldehyde
4-Cyanobenzaldehyde
4-Cyanobenzaldehyde
4-Cyanobenzaldehyde
4-Cyanobenzaldehyde

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